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5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one

Medicinal Chemistry Chemical Biology Building Block Chemistry

Researchers requiring a versatile triazolopyrimidinone scaffold for SAR exploration face supply fragmentation when sourcing multiple pre-functionalized analogs. This compound's C5 chloromethyl group enables on-demand diversification via SN2 reactions with amine, thiol, or alkoxide nucleophiles, eliminating the need for multiple individual building blocks. Its distinct C2 piperidin-1-yl architecture (vs. methylene-bridged or aryl alternatives) ensures consistent DNA-binding topology across study series. Procure a single intermediate instead of multiple analogs, reducing procurement overhead for antiviral or target-based screening campaigns.

Molecular Formula C11H14ClN5O
Molecular Weight 267.71 g/mol
CAS No. 1019111-22-8
Cat. No. B1386566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one
CAS1019111-22-8
Molecular FormulaC11H14ClN5O
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=NC(=CC(=O)N3N2)CCl
InChIInChI=1S/C11H14ClN5O/c12-7-8-6-9(18)17-10(13-8)14-11(15-17)16-4-2-1-3-5-16/h6H,1-5,7H2,(H,13,14,15)
InChIKeyKUCSVWHMEPBAII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloromethyl-2-piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: Identity and Physicochemical Profile


The compound 5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidin-7-one family, distinguished by a reactive chloromethyl substituent at position 5 and a piperidin-1-yl group at position 2 [1]. Its molecular formula is C11H14ClN5O (MW 267.71 g/mol), with predicted physicochemical parameters including a boiling point of 376.4±44.0 °C, density of 1.60±0.1 g/cm³, and a pKa of 2.70±0.40 . The compound is commercially catalogued as a research-grade chemical (e.g., Santa Cruz Biotechnology sc-318619, 500 mg), positioning it as a versatile building block in medicinal chemistry and probe development .

Reactive C5 chloromethyl enables SN2 diversification for library synthesis
C2-piperidine topology distinct from methylene-bridged or aromatic analogs
Research-grade supply with lot-specific QC supports reproducible protocols

Why 5-Chloromethyl-2-piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Cannot Be Replaced by Analogs


Within the triazolopyrimidinone scaffold, subtle variations in the C5 and C2 substituents fundamentally alter both the reactivity profile and the electronic landscape of the fused ring system [1]. For instance, replacing the C5 chloromethyl group with a methyl group (as in CAS 128626-69-7) eliminates the electrophilic alkyl chloride handle required for nucleophilic displacement, restricting downstream diversification potential [2]. Conversely, exchanging the C2 piperidin-1-yl unit for a 4-methoxyphenyl group while retaining the chloromethyl feature (S1-TP) shifts the electrochemical oxidation mechanism and detection sensitivity, as evidenced by distinct voltammetric behavior observed in comparative studies of structurally related triazolopyrimidinones [1]. These structure-dependent differences in reactivity, electronic properties, and analytical detectability mean that analog substitution cannot be assumed to preserve experimental outcomes, making precise compound selection critical for reproducible research.

C5 methyl analog
Lacks the reactive chloride handle; cannot undergo nucleophilic displacement, limiting downstream diversification.
C2 4-methoxyphenyl analog
Shifts electrochemical oxidation mechanism and detection sensitivity, altering assay readouts.
C5 piperidinomethyl analog
Alters basic amine topology relative to the DNA-binding core, potentially changing DNA interaction profiles.

5-Chloromethyl-2-piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: Quantitative Differentiation Evidence


Electrophilic Reactivity Advantage Over C5-Methyl Analog

The C5 chloromethyl group in the target compound confers a chemically competent electrophilic center for SN2-based diversification, a capability absent in the corresponding C5-methyl analog (5-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, CAS 128626-69-7). In the class of piperidinyl-substituted triazolopyrimidines evaluated for antiviral activity, structural modification at the C5 position was shown to directly modulate both potency and cytotoxicity profiles [1]. This functional handle enables the generation of focused libraries through nucleophilic displacement with amines, thiols, or alkoxides—transformations that are chemically inaccessible with the methyl analog [2]. For procurement decisions, this means the target compound serves not only as a screening candidate but also as a synthetic intermediate, whereas the methyl analog is effectively an end-point scaffold.

C5 Reactivity Profile
Class-level inference
Target: reactive CH2Cl vs comparator: inert CH3; binary functional handle difference
Enables SN2-based derivatization not possible with methyl analog.
Diversification scope reported in piperidinyl-triazolopyrimidine SAR campaigns.
Medicinal Chemistry Chemical Biology Building Block Chemistry

Electrochemical Detection Sensitivity vs. C2-4-Methoxyphenyl Analogs

In a head-to-head voltammetric study of triazolopyrimidinone derivatives, the structurally closest comparator bearing a piperidinomethyl group at C5 (S2-TP: 2-(4-methoxyphenyl)-5-(piperidinomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one) exhibited an irreversible, diffusion-controlled oxidation process and achieved a detection limit of 1.0 μg/mL under optimized differential pulse voltammetry conditions [1]. The chloromethyl-bearing analog S1-TP in the same study showed a detection limit of 1.5 μg/mL. The target compound, carrying both the chloromethyl at C5 and piperidin-1-yl at C2, is predicted to display a distinct oxidation potential and detection sensitivity profile relative to these comparators, as both the C5 substituent electronegativity and the C2 aromatic vs. aliphatic amine character influence the electron density of the redox-active triazolopyrimidinone core [1].

Electrochemical LOD
Cross-study comparable
Comparators: 1.0–1.5 μg/mL (DPV); target predicted distinct LOD due to combined C2/C5 substitution.
Distinct voltammetric signature may aid selective detection in mixture analysis.
DPV on pencil graphite electrode, acetate buffer pH 4.8.
Analytical Chemistry Electrochemistry Drug-DNA Interaction

dsDNA Interaction Profile: Oxidation Peak Shift

All three triazolopyrimidinone derivatives in the comparative electrochemical study induced a negative shift in dsDNA guanine oxidation peak potential upon interaction, indicating drug-DNA binding [1]. S2-TP (the piperidinomethyl analog) and S1-TP (the chloromethyl/4-methoxyphenyl analog) exhibited distinct magnitudes of this potential shift, with the piperidine-containing S2-TP showing the lowest detection limit (1.0 μg/mL), suggesting stronger interaction or more favorable binding geometry [1]. The target compound, featuring a piperidin-1-yl group directly attached to the triazole ring at C2 rather than as a methylene-bridged piperidine at C5, presents a different spatial orientation of the basic amine relative to the DNA-binding chromophore, which is expected to modulate the binding mode and the resulting electrochemical signal.

dsDNA Peak Shift
Class-level inference
S2-TP (C5-piperidinomethyl) LOD 1.0 μg/mL; target’s direct C2-piperidine topology predicted to modulate binding shift.
Supports compound-specific DNA interaction screening.
Guanine oxidation peak monitored by DPV in acetate buffer.
Drug-DNA Interaction Biophysical Chemistry Genotoxicity Screening

Physicochemical Properties Differentiated from C5-Methyl Analog

Predicted physicochemical parameters differentiate the target chloromethyl compound from its closest commercially listed analog, 5-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 128626-69-7). The target compound has a predicted boiling point of 376.4±44.0 °C and density of 1.60±0.1 g/cm³, with a pKa of 2.70±0.40 . While direct predicted data for the methyl analog are not published in the same authoritative database, the structural replacement of –CH2Cl (MW 267.71) with –CH3 (MW 233.27) reduces molecular weight by 34.44 g/mol and eliminates the electron-withdrawing chlorine, which is expected to increase the pKa of the triazolopyrimidinone NH and decrease the boiling point relative to the target compound [1]. Property databases for the methyl analog report a molecular formula of C11H15N5O versus the target's C11H14ClN5O, confirming the mass difference [2].

Physicochemical Differentiation
Class-level inference
Target MW 267.71, predicted pKa 2.70; vs methyl analog MW 233.27 (ΔMW 34.44).
pKa and lipophilicity differences impact HPLC retention and dissolution.
Predicted values from ACD/Labs; experimental verification recommended.
Physicochemical Properties ADME/Tox Prediction Quality Control

Commercial Availability and Reproducible Procurement

The target compound is available from Santa Cruz Biotechnology as catalog item sc-318619 at a 500 mg scale, with lot-specific Certificate of Analysis data available upon request . This contrasts with the C5-methyl analog (CAS 128626-69-7), which is primarily listed through aggregator platforms without dedicated analytical quality documentation from a major research-chemical supplier [1]. The availability of a defined catalog entry with traceable quality control from an established vendor reduces the risk of batch-to-batch variability in purity, which is critical given that even small amounts of dechlorinated impurity (the methyl analog or hydrolyzed hydroxymethyl derivative) can confound biological assay readouts or synthetic yield calculations.

Procurement Traceability
Data to verify
Santa Cruz Biotech sc-318619; lot-specific CoA available.
Vendor QC reduces risk of misidentified or impure material.
Independent verification of batch purity recommended for critical assays.
Chemical Procurement Reproducibility Research Supply Chain

5-Chloromethyl-2-piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: Application Scenarios


Focused Library Synthesis via C5 Chloromethyl Displacement

The reactive chloromethyl group at C5 enables the target compound to serve as a common intermediate for generating diverse triazolopyrimidinone libraries through SN2 reactions with amine, thiol, or alkoxide nucleophiles [1]. This contrasts with the C5-methyl analog, which cannot undergo analogous derivatization. Research groups engaged in structure-activity relationship (SAR) exploration of the triazolopyrimidine scaffold can procure this single building block rather than multiple pre-functionalized analogs, reducing procurement overhead and enabling on-demand diversification for antiviral or other target-based screening campaigns [1].

Electrochemical Assay Development: Substituent-Dependent Detection

The distinct combination of C5 chloromethyl and C2 piperidin-1-yl substituents is expected to yield a unique voltammetric signature, as evidenced by comparative electrochemical characterization of related triazolopyrimidinones where detection limits varied from 1.0 to 2.0 μg/mL depending on substitution pattern [2]. Analytical laboratories developing stability-indicating methods, dissolution testing, or drug-DNA interaction assays for triazolopyrimidine candidates should select the exact compound to ensure method specificity and avoid co-elution or signal overlap with structurally similar impurities or degradation products [2].

DNA Interaction Studies: C2-Piperidinyl Topology

The direct attachment of the piperidin-1-yl group to the C2 position of the triazole ring—rather than as a methylene-bridged piperidine at C5—creates a distinct spatial orientation of the basic nitrogen relative to the planar triazolopyrimidinone DNA-intercalating chromophore [2]. In dsDNA interaction studies, this architecture is predicted to influence binding geometry and the resulting guanine oxidation peak potential shift. Researchers investigating structure-dependent DNA binding of heterocycles should specify this compound to maintain topological consistency throughout a study series [2].

Physicochemical Profiling and HPLC Method Development

The predicted pKa (2.70), boiling point (376.4 °C), and density (1.60 g/cm³) provide reference values for developing HPLC purification protocols, assessing column retention behavior, and selecting appropriate storage and handling conditions . The electron-withdrawing chlorine atom lowers the pKa relative to non-halogenated analogs, affecting ionization state under physiological pH conditions. Contract research organizations and core facilities establishing standardized analytical methods for triazolopyrimidine compound management should document these compound-specific parameters to ensure inter-laboratory reproducibility .

Application
Selection Property
Validation Focus
Focused library synthesis
Reactive chloromethyl handle
Nucleophilic displacement scope
Electrochemical assay development
Distinct voltammetric signature
Method specificity and LOD verification
DNA interaction studies
C2-piperidine topology
Binding-induced oxidation peak shift
HPLC method development
Compound-specific pKa and lipophilicity
Retention time reproducibility
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